molecular formula C4HF2LiN2O2S B6611293 lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate CAS No. 2763759-83-5

lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate

Cat. No.: B6611293
CAS No.: 2763759-83-5
M. Wt: 186.1 g/mol
InChI Key: YSZRDDMSORQXTN-UHFFFAOYSA-M
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Description

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a lithium ion coordinated with a 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate anion, which imparts distinct chemical and physical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate typically involves the reaction of 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure complete conversion and high yield.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously extracted. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: It is used in the production of advanced materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism by which lithium(1+) 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate exerts its effects involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the 2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate moiety can interact with different enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Lithium difluoro(oxalate)borate: Another lithium-based compound with similar applications in battery technology and materials science.

    Lithium 2,2-difluoro-2-(1-methyl-1H-imidazol-2-yl)acetate: A structurally related compound with different functional groups.

Properties

IUPAC Name

lithium;2,2-difluoro-2-(1,2,5-thiadiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F2N2O2S.Li/c5-4(6,3(9)10)2-1-7-11-8-2;/h1H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSZRDDMSORQXTN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=NSN=C1C(C(=O)[O-])(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF2LiN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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